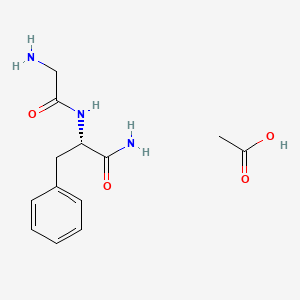

H-Gly-Phe-NH2.Acetate

Description

Historical Context and Significance of Dipeptides in Research

The scientific journey into peptides began in the early 20th century with the work of chemists like Emil Fischer, who made foundational contributions to understanding protein structure through the synthesis of dipeptides. numberanalytics.com Dipeptides, as the simplest form of peptides, are molecules composed of two amino acids linked by a peptide bond. numberanalytics.comtaylorandfrancis.com This bond is formed via a condensation reaction and possesses a planar, trans-configuration with partial double bond character, which gives it stability and rigidity. numberanalytics.com

Historically, dipeptides have been crucial for several reasons. They are the fundamental building blocks of more complex proteins, and their study was instrumental in deciphering the primary structure of these macromolecules. numberanalytics.comtaylorandfrancis.com Beyond this structural role, research has revealed that dipeptides are not merely inert intermediates; they possess distinct biological activities and are involved in numerous physiological processes. numberanalytics.comnih.gov These functions include neurotransmission, antioxidant activity, and cell signaling. numberanalytics.com For instance, certain dipeptides containing histidine, such as carnosine, play roles in acid-base regulation and detoxification of reactive species. taylorandfrancis.com The study of dipeptides has also been essential in understanding the complex interactions between drugs and proteins, with dipeptides serving as simpler model compounds for these investigations. taylorandfrancis.com

Rationale for Academic Investigation of H-Gly-Phe-NH2.Acetate (B1210297)

The academic interest in H-Gly-Phe-NH2.Acetate stems from its utility as a specific and well-defined chemical entity for exploring fundamental biochemical processes. Its unique structure, combining the simplest amino acid, glycine (B1666218), with the aromatic amino acid, phenylalanine, makes it a versatile tool for researchers. chemimpex.com

A primary reason for its investigation is its role as a building block in peptide synthesis. chemimpex.com The development of peptide-based therapeutics is a significant area of pharmaceutical research, and compounds like this compound are key intermediates in the production of more complex, bioactive peptides. chemimpex.comnumberanalytics.com Its structure allows for the specific incorporation of phenylalanine, an essential amino acid, which can enhance the biological activity and stability of the resulting peptide. chemimpex.com Methods for creating peptides, such as Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, often use such dipeptide fragments to build longer chains efficiently. numberanalytics.comnumberanalytics.comnih.gov

Furthermore, this compound is frequently used as a substrate in enzymatic studies. For example, it is employed as a peptide substrate for determining the activity of enzymes like dipeptidyl aminopeptidase (B13392206) I. peptanova.de Research has also utilized this dipeptide amide to investigate the mechanisms of other enzymes, such as dipeptidyl peptidase III from goat brain, where peptides with aromatic side chains were found to be potent inhibitors. tandfonline.com Studies on the metabolism of phenylalanine-containing peptide amides in organisms like Escherichia coli have also provided insights into bacterial biochemistry. asm.org

Current Research Avenues and Future Directions for this compound Studies

Current research continues to leverage this compound as a valuable tool, while new applications are continually being explored. Its ability to mimic natural peptides makes it an attractive candidate for the development of novel therapeutic agents targeting a range of diseases, including cancer and metabolic disorders. chemimpex.com The compound plays a role in studying receptor-ligand interactions, which is a critical step in designing new medications. chemimpex.com

Future research is likely to expand on these foundations. The development of peptide-based drugs is a rapidly growing field, and the demand for well-characterized building blocks like this compound will continue. nih.gov Innovations in peptide synthesis, such as greener chemistry approaches and the use of novel solvents, may further enhance the efficiency of using such dipeptides. researchgate.netmdpi.com

Beyond therapeutics, there are emerging applications for peptide derivatives. This compound is utilized in the formulation of diagnostic kits, where it can contribute to the accuracy of disease detection. chemimpex.com There is also potential for its use in material science, where researchers are exploring the development of novel materials with specific properties derived from peptide structures. chemimpex.com Additionally, its properties make it a candidate for investigation into neuroprotective effects, which could lead to potential treatments for neurodegenerative diseases. chemimpex.com As the understanding of the diverse roles of small peptides in biological systems deepens, the scope for the application of specific dipeptides like this compound is expected to broaden significantly. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19N3O4 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide |

InChI |

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)/t9-;/m0./s1 |

InChI Key |

UFYWNVUEIJKEMY-FVGYRXGTSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of H Gly Phe Nh2.acetate

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Gly-Phe-NH2.Acetate (B1210297)

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptide chains like H-Gly-Phe-NH2.Acetate. google.com This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. peptide.comiris-biotech.de The key advantage of SPPS lies in the ability to remove excess reagents and byproducts by simple filtration and washing, which streamlines the process and allows for the use of excess reagents to drive reactions to completion. iris-biotech.de

The general SPPS cycle for synthesizing this compound begins with the attachment of the first amino acid, phenylalanine, to a suitable resin. peptide.com To prevent self-polymerization, the α-amino group and any reactive side chains are protected. peptide.com Following the coupling of the first amino acid, the resin is washed, and the N-α-protecting group is removed. peptide.com The next amino acid, glycine (B1666218), is then coupled to the deprotected phenylalanine. This cycle of deprotection and coupling is repeated until the desired dipeptide sequence is formed. peptide.com Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the final product. peptide.com

Fmoc- and Boc-Based Protection Strategies in this compound Synthesis

In SPPS, the choice of protecting groups for the α-amino group is critical, with the two most prevalent strategies being the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.org Both strategies are instrumental in preventing undesirable side reactions during the elongation of the peptide chain. americanpeptidesociety.org

The Fmoc strategy is widely favored in modern peptide synthesis due to its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgub.edu This gentle deprotection minimizes side reactions and is well-suited for automated synthesis, making it a popular choice for producing complex peptides. americanpeptidesociety.orgnih.gov For the synthesis of this compound, the use of Fmoc-protected amino acids with acid-labile side-chain protecting groups is a feasible and common approach. nih.gov

The Boc strategy , one of the earliest adopted methods in peptide synthesis, employs acid-labile protecting groups. americanpeptidesociety.org The Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org While the conditions are harsher than in the Fmoc strategy, which can sometimes lead to peptide degradation, the Boc method remains valuable, particularly for sequences that may be prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org Following Boc removal, the resulting TFA salt must be neutralized to the free amine before the next coupling step can occur. peptide.com

The selection between Fmoc and Boc chemistry ultimately hinges on the specific peptide sequence and the desired characteristics of the final product. americanpeptidesociety.org While Fmoc has become the dominant strategy for many applications, Boc chemistry still holds its place, especially for shorter peptides or when specific side-chain protection schemes are required. iris-biotech.deamericanpeptidesociety.org

| Strategy | Protecting Group | Deprotection Condition | Advantages | Disadvantages |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base-labile (e.g., piperidine in DMF) americanpeptidesociety.org | Mild conditions, compatibility with automation americanpeptidesociety.org | Potential for racemization with certain amino acids americanpeptidesociety.org |

| Boc | tert-butyloxycarbonyl | Acid-labile (e.g., trifluoroacetic acid) americanpeptidesociety.org | Reduced risk of racemization for some sequences americanpeptidesociety.org | Harsher conditions, potential for peptide degradation americanpeptidesociety.org |

Resin and Linker Selection for C-Terminal Amidation of this compound

In the solid-phase synthesis of peptides with a C-terminal amide, such as H-Gly-Phe-NH2, the choice of resin and linker is critical. The linker connects the growing peptide chain to the insoluble solid support and must be stable throughout the synthesis cycles but cleavable under specific conditions to release the final peptide amide.

Several acid-labile linkers are commonly employed for this purpose. The Rink amide linker is a popular choice, facilitating the synthesis of C-terminal amides via the Fmoc/tBu strategy. iris-biotech.de However, cleavage from a standard Rink amide resin with high concentrations of trifluoroacetic acid (TFA) can sometimes lead to the cleavage of the linker from the polystyrene resin itself, resulting in colored impurities. iris-biotech.de

To address this, the Knorr linker , a modification of the Rink linker, was developed. peptide.com The Knorr linker exhibits improved stability of the bond between the linker and the resin. iris-biotech.depeptide.com This is achieved by introducing a more stable acetamide (B32628) spacer. iris-biotech.de This modification prevents the linker from detaching from the resin during cleavage, thereby avoiding contamination of the crude product. iris-biotech.depeptide.com The Knorr linker can also be attached to a highly acid-labile 2-chlorotrityl resin, which allows the protected peptide to be cleaved from the resin with the Knorr linker still attached. iris-biotech.depeptide.com This protected fragment can then be used in solution-phase synthesis. peptide.com

Table 1: Comparison of Resins and Linkers for C-Terminal Amidation

| Linker/Resin | Key Features | Cleavage Conditions | Advantages | Potential Issues |

| Rink Amide | Widely used for Fmoc-SPPS of peptide amides. iris-biotech.de | Typically 10-95% TFA in DCM. iris-biotech.de | Well-established and versatile. | Potential for linker cleavage from resin at high TFA concentrations, leading to impurities. iris-biotech.de |

| Knorr | Modified Rink linker with enhanced resin-linker stability. iris-biotech.depeptide.com | Acid-labile, similar to Rink. peptide.com | Avoids linker fragmentation and contamination of the product. iris-biotech.depeptide.com | |

| Sieber Amide | Highly acid-labile linker. | Mild acid conditions. | Useful for sensitive peptides. | |

| PAL | Acid-labile linker for peptide amides. | Standard TFA cleavage. | Good alternative to Rink amide. | |

| Knorr-2-Cl-Trt | Allows for cleavage of protected peptide-linker fragment. peptide.com | Mild acid treatment. peptide.com | Enables fragment condensation strategies. peptide.com | Requires additional steps for final deprotection. peptide.com |

Minimization of Racemization During SPPS of this compound Precursors

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities. bachem.comamericanpeptidesociety.org During the synthesis of H-Gly-Phe-NH2, the phenylalanine residue is susceptible to racemization, particularly during the activation of its carboxylic acid group for coupling. rsc.org

The primary mechanism of racemization for Nα-urethane protected amino acids (like Fmoc- or Boc-amino acids) involves the formation of a 5(4H)-oxazolone intermediate. bachem.commdpi.com This process is base-catalyzed and can occur during the coupling step. bachem.commdpi.com Several factors influence the extent of racemization, including the nature of the amino acid, the coupling reagents, the presence of bases, the solvent, and the temperature. rsc.orgslideshare.net

To minimize racemization during the synthesis of H-Gly-Phe-NH2 precursors, several strategies can be employed:

Choice of Coupling Reagents and Additives:

Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective coupling reagents, but their use often requires additives to suppress racemization. bachem.comamericanpeptidesociety.org

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial. americanpeptidesociety.orgpeptide.comhighfine.com They react with the activated amino acid to form active esters that are less prone to racemization. biosyn.com HOAt is particularly effective in accelerating coupling and reducing racemization. chempep.com

Phosphonium (B103445) and aminium/uronium salts like PyBOP, HBTU, and HATU are highly efficient coupling reagents. bachem.com HATU, when combined with HOAt, is known to suppress racemization effectively due to the formation of OAt-active esters. mdpi.com

OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and effective alternative to HOBt and HOAt, forming reactive esters that minimize racemization. biosyn.com

Novel coupling reagents like ynamides and allenones have been developed as "racemization-free" options, as they block the oxazolone (B7731731) formation pathway. rsc.org

Control of Base:

The choice and amount of base used are critical. highfine.com Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization. bachem.comhighfine.com

Reaction Conditions:

Lowering the reaction temperature can help reduce the rate of racemization. researchgate.net

Solvent polarity can also play a role; for instance, adding dichloromethane (B109758) (DCM) as a co-solvent to DMF or NMP has been shown to help reduce racemization. mesalabs.com

Table 2: Strategies to Minimize Racemization in SPPS

| Strategy | Method | Rationale |

| Coupling Reagent Selection | Use of phosphonium (PyBOP) or aminium (HATU, HBTU) salts. bachem.com | These reagents, especially with additives, are highly efficient and can suppress racemization. bachem.commdpi.com |

| Use of Additives | Addition of HOBt, HOAt, or OxymaPure®. peptide.combiosyn.com | Forms active esters that are less susceptible to oxazolone formation and subsequent racemization. mdpi.combiosyn.com |

| Base Selection | Employ weaker, sterically hindered bases like NMM or collidine. bachem.comhighfine.com | Reduces the propensity for base-catalyzed α-proton abstraction. highfine.com |

| Temperature Control | Lowering the coupling reaction temperature. researchgate.net | Slows down the rate of the racemization side reaction. researchgate.net |

Solution-Phase Peptide Synthesis (LPPS) Strategies for this compound

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis and for peptides that are difficult to prepare on a solid support. libretexts.org LPPS involves the stepwise coupling of protected amino acids or peptide fragments in a suitable solvent. abyntek.com

Segment Condensation Techniques

Segment condensation, or convergent synthesis, is a powerful strategy in LPPS. Instead of adding amino acids one by one (stepwise synthesis), pre-synthesized peptide fragments are coupled together. For a dipeptide like H-Gly-Phe-NH2, this would involve coupling a protected glycine derivative with a protected phenylalanine amide.

The key steps in a segment condensation approach for H-Gly-Phe-NH2 would be:

Protection: The amino group of glycine and the carboxyl group of a phenylalanine precursor would be protected. libretexts.org Common N-terminal protecting groups in LPPS include benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc). bachem.com The C-terminus can be protected as an ester. libretexts.org

Fragment Preparation: Phenylalanine would need to be in its amide form, Phe-NH2.

Coupling: The protected glycine (e.g., Z-Gly-OH or Boc-Gly-OH) is activated and coupled to Phe-NH2.

Deprotection: The N-terminal protecting group is removed to yield the final dipeptide amide.

This approach can be more efficient for longer peptides, as the purification of intermediate fragments can be easier than ensuring near-quantitative yields at every step of a long linear synthesis. acsgcipr.org

Comparative Analysis of Coupling Efficiencies and Racemization Control in Solution-Phase Synthesis

The efficiency of the coupling step and the control of racemization are paramount in LPPS, just as in SPPS.

Coupling Efficiency:

Carbodiimides (DCC, DIC) are widely used and cost-effective coupling reagents in LPPS. americanpeptidesociety.org They activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org

Active Esters: The use of pre-formed active esters, such as hydroxysuccinimide (OSu) esters, is also a popular method. bachem.com These esters are stable enough to be purified but reactive enough to couple efficiently with the amino component. bachem.com

Phosphonium and Uronium Reagents (PyBOP, HBTU, etc.) are also employed in LPPS, offering high coupling efficiency.

Propylphosphonic Anhydride (T3P®) has emerged as a powerful coupling reagent for LPPS, promoting rapid and efficient amide bond formation with water-soluble by-products, which simplifies purification. nih.gov

Racemization Control:

The risk of racemization is particularly high during the coupling of peptide fragments (segment condensation), where the activated C-terminal amino acid is part of a peptide chain and thus more susceptible to oxazolone formation. bachem.com

The use of additives like HOBt and HOAt in conjunction with carbodiimides is a standard practice to minimize racemization by forming less racemization-prone active esters. americanpeptidesociety.org

The choice of activation method is critical. For instance, converting the carboxylic acid to an acyl azide can be an effective way to couple fragments with a low risk of racemization. nih.gov

Novel reagents, such as ynamides , have shown remarkable ability to suppress racemization, even in challenging fragment condensations. nih.govacs.org

Table 4: Coupling Reagents in LPPS

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC. americanpeptidesociety.org | Cost-effective and efficient; often used with additives like HOBt to control racemization. americanpeptidesociety.org |

| Active Esters | OSu esters. bachem.com | Stable, isolable intermediates that provide clean coupling reactions. bachem.combachem.com |

| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU. bachem.com | High reactivity and efficiency. |

| Phosphonic Anhydrides | T3P®. nih.gov | Rapid coupling, water-soluble by-products, low epimerization. nih.gov |

| Ynamides | - | Superior suppression of racemization, effective for fragment condensation. nih.govacs.org |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly stereoselective manner. nih.govqyaobio.com This approach offers several advantages over purely chemical methods, including mild reaction conditions and the avoidance of racemization, as the enzymatic reaction is highly specific for L-amino acids. nih.govqyaobio.com

For the synthesis of H-Gly-Phe-NH2, a protease would be used to couple a glycine donor with a phenylalanine amide acceptor. The synthesis is typically kinetically controlled, where an activated acyl donor (e.g., an ester of glycine) is used. The enzyme facilitates the aminolysis of the ester by the nucleophile (Phe-NH2) in preference to hydrolysis. nih.govqyaobio.com

Enzyme Selection: Proteases such as α-chymotrypsin, papain, and thermolysin are commonly used. nih.gov α-Chymotrypsin, for example, has a preference for cleaving (and forming) peptide bonds C-terminal to aromatic amino acids like phenylalanine, making it a suitable candidate for this synthesis. rsc.org

Reaction Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems. Factors like pH, temperature, and substrate concentration are optimized to favor synthesis over hydrolysis. qyaobio.com

Advantages: The main advantage of CEPS is the complete suppression of racemization. qyaobio.com It also allows for synthesis with minimal use of protecting groups, aligning with green chemistry principles. nih.gov

While CEPS is a powerful tool for producing optically pure peptides, challenges can include enzyme stability, substrate specificity, and lower yields compared to chemical methods. nih.govnih.gov

Enzyme Selection and Catalytic Mechanisms for Peptide Bond Formation

The synthesis of the peptide bond in H-Gly-Phe-NH2 is catalyzed by proteases, enzymes that normally facilitate the hydrolysis of these bonds. By manipulating reaction conditions, such as working in systems with low water content, using high substrate concentrations, or employing organic solvents, the thermodynamic equilibrium can be shifted from hydrolysis towards synthesis. acs.org The selection of an appropriate enzyme is paramount and is dictated by the enzyme's inherent specificity for the substrate amino acids, in this case, Glycine and Phenylalanine.

Key enzymes utilized for the synthesis of Gly-Phe-NH2 and its derivatives include thermolysin, papain, glycyl endopeptidase, and α-chymotrypsin.

Thermolysin: A thermostable metalloprotease, thermolysin is well-suited for peptide synthesis. Its catalytic mechanism involves a zinc ion (Zn²⁺) at the active site. This ion coordinates with the carbonyl oxygen of the acyl donor (a protected glycine derivative), which polarizes the bond and increases its susceptibility to nucleophilic attack. acs.org An active site glutamate (B1630785) residue then acts as a general base, abstracting a proton from the incoming amino group of the nucleophile (H-Phe-NH2). This facilitates the attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is stabilized by the zinc ion. acs.org Collapse of this intermediate results in the formation of the new peptide bond and the release of the dipeptide product.

Papain and Glycyl Endopeptidase: These are cysteine proteases that operate via a catalytic mechanism involving a cysteine-histidine catalytic dyad. The process begins with the deprotonation of the Cys residue's thiol group by the His residue. The resulting thiolate anion acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (e.g., a N-protected glycine ester) to form a tetrahedral intermediate. This intermediate then collapses, releasing the ester's alcohol portion and forming a covalent acyl-thioester intermediate with the enzyme. ru.nl The amino group of H-Phe-NH2 then acts as the external nucleophile, attacking the carbonyl of the acyl-thioester intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the H-Gly-Phe-NH2 product and regenerate the free enzyme. ru.nl

α-Chymotrypsin: This serine protease utilizes a well-known catalytic triad (B1167595) composed of serine, histidine, and aspartate. ntu.edu.sg The reaction is initiated when the serine's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the glycine acyl donor. This leads to the formation of an acyl-enzyme intermediate, with the release of the ester's leaving group. ntu.edu.sg In the deacylation step, the amino group of H-Phe-NH2 attacks the acyl-enzyme complex. This process is facilitated by the histidine residue acting as a general base. The resulting tetrahedral intermediate collapses, yielding the dipeptide product and restoring the enzyme to its native state. α-chymotrypsin has a strong specificity for aromatic amino acids like phenylalanine. acs.org

Substrate Specificity and Reaction Kinetics in Enzymatic Synthesis

The efficiency of enzymatic peptide synthesis is highly dependent on the enzyme's substrate specificity and the kinetic parameters of the reaction. The choice of enzyme is often guided by its ability to recognize and bind specifically to the acyl donor (Glycine derivative) and the nucleophile (Phenylalanine amide).

Substrate Specificity:

Glycyl Endopeptidase: As its name indicates, this enzyme from papaya exhibits high specificity for a glycine residue at the P1 position (the acyl donor). researchgate.net This makes it particularly effective for synthesizing peptides with glycine at the N-terminus, such as Z-Gly-Phe-NH2.

Thermolysin: This enzyme displays a preference for hydrophobic L-amino acids, like phenylalanine, as the amine component (at the P1' position) in the condensation reaction. nih.gov Furthermore, some studies indicate a preference for a hydrophilic amino acid (like Glycine) in the first residue and a hydrophobic one (like Phenylalanine) in the second, making the Gly-Phe sequence an ideal substrate pair. chinesechemsoc.org

α-Chymotrypsin: Possesses a distinct preference for large, aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan at the P1 position. acs.org This specificity ensures efficient binding and catalysis when a phenylalanine derivative is used as a substrate. scielo.br

Papain: The specificity of papain can be modulated by the choice of the acyl donor's activating group. For instance, it has been shown to efficiently recognize and utilize the dimethylaminophenyl (Dmap) ester of N-benzyloxycarbonyl-glycine (Z-Gly-ODmap) for the synthesis of Z-Gly-Phe-NH2. ru.nl

Research Findings and Kinetics: Kinetic studies provide quantitative insight into the efficiency of the enzymatic synthesis. The data below is derived from research on the synthesis of protected forms of Gly-Phe-NH2, which serve as direct models for the formation of the core dipeptide.

One study focused on the papain-catalyzed synthesis of Z-Gly-Phe-NH2 using a specifically activated acyl donor. The results highlighted the high efficiency and selectivity of the enzyme under optimized conditions. ru.nl

| Acyl Donor | Nucleophile | Donor:Acceptor Ratio | Reaction Time (h) | Conversion (%) | Synthesis:Hydrolysis Ratio | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| Z-Gly-ODmap | H-Phe-NH2 | 1:1.5 | 2 | 97 | 85:12 | 74 |

Another investigation explored the solid-to-solid synthesis of Z-Gly-Phe-NH2 using glycyl endopeptidase, examining the critical role of the substrate molar ratio on the reaction outcome. researchgate.net

| Substrate Molar Ratio (Z-Gly-OH : H-Phe-NH2) | Highest Conversion (%) |

|---|---|

| 1:1 | ~60 |

| 1.5:1 | ~80 |

| 2:1 | ~83 |

These findings demonstrate that an excess of the acyl donor (Z-Gly-OH) improves both the reaction rate and the final yield, whereas an excess of the nucleophile can inhibit the reaction. researchgate.net

Kinetic analysis of thermolysin-catalyzed peptide synthesis indicates that the reaction proceeds via a rapid-equilibrium, random bi-reactant system, forming a ternary enzyme-substrate complex. nih.gov A key finding is that the synergistic binding of the two substrates has a more significant impact on the catalytic rate (kcat) than on the binding affinity (Km), suggesting this cooperativity is crucial for stabilizing the transition state of the reaction. nih.gov

Conformational Analysis and Structural Characterization of H Gly Phe Nh2.acetate

Theoretical and Computational Conformational Studies

Computational chemistry provides powerful tools to explore the potential energy surface of peptides, identifying stable conformations and the barriers between them.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and, consequently, the geometry and energy of molecules. westmont.edu For peptides like H-Gly-Phe-NH2.Acetate (B1210297), DFT calculations are employed to identify low-energy conformers in the gas phase or with implicit solvent models. nih.gov By systematically rotating the backbone dihedral angles (φ, ψ) and the side-chain dihedral angle (χ) of the phenylalanine residue, a potential energy surface can be mapped.

Studies on similar phenylalanine-containing peptides often utilize functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mpg.decsic.es Calculations would identify various stable structures, including extended (β-strand like) and folded (turn-like) conformations. physchemres.org The most stable conformers are often stabilized by specific intramolecular interactions. mpg.de For instance, a common stable conformation in related molecules is an extended βL structure, which can be stabilized by a weak NH−π interaction between the amide proton of the C-terminal amide and the aromatic ring of the phenylalanine side chain. mpg.de Other possibilities include folded γ-turn structures. mpg.de The relative energies of these conformers determine their population at equilibrium.

| Conformer | Description | Key Dihedral Angles (φ, ψ) | Hypothetical Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|---|

| I (β-strand) | Extended backbone | Gly(-150, 150), Phe(-130, 135) | 0.00 (Reference) | Potential NH-π interaction |

| II (γ-turn) | Folded at Gly residue | Gly(75, -70), Phe(-80, 80) | +1.5 | C7 Intramolecular H-bond |

| III (β-turn like) | Folded structure | Gly(-60, 120), Phe(80, 0) | +2.1 | C10 Intramolecular H-bond |

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a view of the peptide's dynamic behavior over time. nih.gov By simulating the motion of every atom in the peptide, along with surrounding solvent molecules (like water or within a lipid bilayer), MD can reveal conformational transitions, flexibility, and the influence of the environment. nsf.govarxiv.org

Simulations for this compound would typically be run for hundreds of nanoseconds to observe significant conformational sampling. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over the simulation time. A stable RMSD suggests the peptide has settled into a preferred conformational state. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. Higher RMSF values for the terminal groups and the phenylalanine side chain would be expected. nih.gov

MD simulations can show how the presence of water molecules affects hydrogen bonding patterns and how the peptide's conformation might change at a lipid-water interface, a crucial aspect for understanding its potential membrane permeability. nsf.govacs.org

| Parameter | Environment: Explicit Water | Environment: Lipid Bilayer |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | AMBER, CHARMM, GROMOS |

| Simulation Time | 100-500 ns | 200-1000 ns |

| Key Observations | Characterization of conformational substates in solution; analysis of solvent hydrogen bond network. | Analysis of peptide partitioning, orientation at the interface, and potential for passive transport. nsf.gov |

| Expected RMSF | High flexibility at termini and Phe side-chain. | Reduced flexibility upon insertion into the membrane core. |

The Ramachandran plot is a fundamental tool in structural biology for visualizing the statistically allowed and disallowed backbone dihedral angles (φ and ψ) for each amino acid residue in a peptide. proteopedia.org Plotting these angles for the Glycine (B1666218) and Phenylalanine residues of this compound, as obtained from MD simulations or a database of crystal structures, provides a powerful way to validate the quality of a theoretical model or an experimentally determined structure. pdb-redo.eu

Glycine: Lacking a bulky side chain, Glycine is conformationally unique and can access a much larger area of the Ramachandran plot, including regions corresponding to both left- and right-handed helices. pdb-redo.eu

Phenylalanine: As an L-amino acid, its allowed φ and ψ angles are more restricted due to steric hindrance from its β-carbon and bulky side chain. Its typical conformations fall within the β-sheet and right-handed α-helical regions of the plot. proteopedia.org

Analyzing the plot for this compound would reveal the conformational propensities of each residue, indicating whether the dipeptide tends to adopt extended (β-strand), helical, or turn-like structures. acs.org

| Secondary Structure | Approximate φ Angle (°) | Approximate ψ Angle (°) |

|---|---|---|

| Right-handed α-helix | -57 | -47 |

| Parallel β-sheet | -119 | +113 |

| Antiparallel β-sheet | -139 | +135 |

| Type II β-turn (at Gly) | -60 (i+1), +120 (i+2) | +120 (i+1), +0 (i+2) |

Intramolecular hydrogen bonds are key non-covalent interactions that stabilize specific folded conformations in peptides. libretexts.org In this compound, several types of hydrogen bonds can be computationally predicted and analyzed. acs.org

β- and γ-Turns: A common motif is the formation of a β-turn, which involves a 10-membered ring stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton three residues down the chain (an i to i+3 H-bond). acs.org A γ-turn involves a 7-membered ring (an i to i+2 H-bond). gla.ac.uk

NH-π Interactions: A specific interaction involving the phenylalanine residue is the NH-π bond, where an amide N-H group can act as a hydrogen bond donor to the electron-rich π system of the aromatic ring. mpg.de

Backbone-Side Chain: The terminal amide group could potentially interact with the backbone carbonyls.

DFT and MD simulations can precisely calculate the distances and angles of these potential bonds, confirming their presence and strength in different conformers. mdpi.com

| Hydrogen Bond Type | Donor | Acceptor | Resulting Structure |

|---|---|---|---|

| C10 (Type I/II β-turn) | Phe-NH | N-terminal Acetyl C=O | 10-membered ring |

| C7 (γ-turn) | Phe-NH | Gly C=O | 7-membered ring |

| NH-π | Terminal -NH2 | Phe aromatic ring | Stabilized folded/extended form mpg.de |

Ramachandran Plot Analysis for Dipeptide Conformational Space

Spectroscopic Investigations of this compound Conformation

Spectroscopic methods provide experimental data on the average conformation of the peptide in solution, which can be used to validate and refine computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of peptides. core.ac.ukias.ac.in For this compound, both 1H and 13C NMR would provide a wealth of structural information. nih.govmdpi.com

Chemical Shifts (δ): The chemical shifts of the amide protons are highly sensitive to their environment. Protons involved in intramolecular hydrogen bonds are shielded from the solvent and exhibit distinct chemical shifts compared to solvent-exposed protons. nih.gov

Temperature Coefficients: Measuring the change in amide proton chemical shift with temperature (dδ/dT) can identify hydrogen-bonded protons. A small temperature coefficient indicates that the proton is involved in a stable intramolecular hydrogen bond. ias.ac.in

Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect protons that are close in space (< 5 Å), providing distance constraints that are critical for defining the three-dimensional fold of the peptide. nih.gov

Coupling Constants (J): The 3J(HN,Hα) coupling constant, related to the φ dihedral angle through the Karplus equation, provides information about the backbone conformation.

By combining these NMR parameters, a detailed picture of the predominant solution conformation of this compound can be constructed. For example, the presence of two sets of signals for some protons could indicate the co-existence of multiple conformers, such as cis/trans isomers of the peptide bond, in slow exchange on the NMR timescale. rsc.orgmdpi.com

| Atom | Hypothetical 1H Chemical Shift (δ, ppm) | Hypothetical 13C Chemical Shift (δ, ppm) | Comment |

|---|---|---|---|

| Gly α-CH2 | 3.7 - 3.9 | ~43.5 | Sensitive to local conformation. |

| Phe α-CH | 4.4 - 4.6 | ~54.5 | Position depends on φ, ψ angles. |

| Phe β-CH2 | 2.9 - 3.1 | ~37.0 | Diastereotopic protons due to chirality. |

| Phe Aromatic CH | 7.2 - 7.4 | 127.0 - 130.0 | Typical aromatic region. |

| Phe Amide NH | 8.1 - 8.4 | N/A | Low temperature coefficient may indicate H-bonding. |

| Terminal Amide NH2 | 7.5 (anti), 7.8 (syn) | N/A | Two distinct signals for the two protons. |

| Gly C=O | N/A | ~171.0 | Peptide carbonyl. |

| Phe C=O (Amide) | N/A | ~172.5 | Terminal amide carbonyl. |

| Acetate CH3 | ~1.90 | ~24.0 | Counter-ion signal. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. For a small and flexible dipeptide such as H-Gly-Phe-NH2, which lacks the length to form stable, canonical secondary structures like α-helices or β-sheets, the CD spectrum is typically indicative of a disordered or random coil conformation. core.ac.uk In aqueous solutions, the CD spectrum of such peptides is generally characterized by a strong negative band near 200 nm. core.ac.uk

The presence of the glycine residue provides significant conformational flexibility, while the phenylalanine residue's aromatic side chain can influence local conformation through weak interactions. Studies on various short peptides demonstrate that the solution environment can significantly impact their conformational preferences. nih.gov For instance, in structure-inducing solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which promotes intramolecular hydrogen bonding, the CD spectrum may show shifts. nih.govsrce.hr The appearance or enhancement of negative bands around 220 nm and a positive band near 200 nm could suggest a tendency to adopt more ordered, turn-like structures. srce.hrnih.gov However, for a dipeptide, these changes are often subtle and reflect a shift in the population of accessible conformations rather than the formation of a single, stable secondary structure.

Table 1: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | CD Signal Minimum (nm) | CD Signal Maximum (nm) |

|---|---|---|

| α-Helix | ~222 and ~208 | ~193 |

| β-Sheet | ~218 | ~195 |

| β-Turn | Variable, often weak signals | Variable, often weak signals |

| Random Coil | ~195-200 | Weak positive band >210 nm |

This table presents generalized data from peptide spectroscopy studies. Specific values for this compound would require direct experimental measurement.

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the specific conformations of the peptide backbone, particularly the amide bonds. nih.gov Unlike techniques that provide an average picture of the secondary structure, IR and Raman spectroscopy can distinguish between different, rapidly interconverting conformers in solution due to their fast timescale (<0.1 ps). pnas.org The analysis focuses on conformationally sensitive vibrational modes, primarily the Amide I, II, and III bands.

The Amide I band (mainly C=O stretching), located between 1600 and 1700 cm⁻¹, is highly sensitive to the peptide's backbone conformation. genscript.com The Amide III band (a complex mix of C-N stretching and N-H in-plane bending), found in the 1200-1320 cm⁻¹ region, is also a critical marker for backbone structure. pnas.orgresearchgate.net Studies on a wide range of dipeptides have established correlations between the frequencies of these bands and the populations of major backbone conformations, such as polyproline II (PII), extended β-strand, and right-handed α-helical (αR) structures. nih.govpnas.org For instance, the amide III region often contains three resolvable bands that can be assigned to these distinct conformational states. pnas.org

Table 2: Vibrational Band Assignments for Dipeptide Backbone Conformations

| Conformation | Amide III Frequency (cm⁻¹) (IR/Raman) | Amide I Frequency (cm⁻¹) (IR) |

|---|---|---|

| Polyproline II (PII) | 1306–1317 | Correlates with dihedral angle |

| β-Strand | 1270–1294 | Correlates with dihedral angle |

| α-Helical (αR) | 1294–1304 | Correlates with dihedral angle |

Data compiled from studies on various amino acid dipeptides. nih.govpnas.org The αR population is generally minor (≤ 10%) for most dipeptides. pnas.org

The frequencies of the Amide I band components and the intensities of Amide III bands and skeletal vibrations in Raman spectra serve as reliable indicators for the populations of PII, β, and αR conformations. nih.govresearchgate.net This detailed analysis allows for a quantitative characterization of the conformational preferences of H-Gly-Phe-NH2.

Influence of Solvent and Acetate Counterion on this compound Conformation

The conformational equilibrium of H-Gly-Phe-NH2 in solution is a delicate balance of intrinsic structural propensities and extrinsic factors, namely the surrounding solvent and the associated counterion.

The choice of solvent plays a critical role. In polar, protic solvents like water, the peptide backbone's polar groups can form hydrogen bonds with the solvent, favoring extended, well-solvated conformations. nih.gov Conversely, in less polar or fluorinated alcohol solvents such as TFE, the solvent's ability to compete for hydrogen bonds is reduced. This environment promotes the formation of intramolecular hydrogen bonds, leading to a higher population of more compact, folded, or turn-like structures. nih.govsrce.hr

The counterion, which is present to balance the charge of the protonated N-terminal amino group, also exerts a significant influence on peptide conformation and properties. mdpi.comresearchgate.net Peptides synthesized using standard solid-phase methods are often isolated as trifluoroacetate (B77799) (TFA) salts. ambiopharm.com However, the acetate salt is frequently preferred for subsequent applications. ambiopharm.com The counterion can affect the peptide's secondary structure, solubility, and local electrostatic environment. mdpi.comambiopharm.com The acetate ion (CH₃COO⁻) has different steric and electronic properties compared to the highly electronegative trifluoroacetate ion (CF₃COO⁻). These differences can alter the hydrogen-bonding network and conformational landscape of the peptide. genscript.com Furthermore, the TFA counterion presents a practical challenge for spectroscopic analysis, as it has a strong IR absorbance band around 1670 cm⁻¹, which can overlap with and obscure the peptide's crucial Amide I band. genscript.com The choice of acetate as the counterion avoids this interference, facilitating a clearer interpretation of the peptide's conformational state through vibrational spectroscopy.

Enzymatic Interactions and Biochemical Implications of H Gly Phe Nh2.acetate

H-Gly-Phe-NH2.Acetate (B1210297) as a Substrate for Peptidases

H-Gly-Phe-NH2 is recognized as a synthetic peptide substrate for the determination of activity in certain peptidases, most notably Dipeptidyl Aminopeptidase (B13392206) I. peptanova.de Peptidases are a class of enzymes that catalyze the cleavage of peptide bonds, and they are broadly categorized as endopeptidases or exopeptidases based on the location of the cleavage site. nih.gov H-Gly-Phe-NH2 and its derivatives are frequently employed in assays to probe the function of these enzymes. peptanova.dechemimpex.com

Dipeptidyl Aminopeptidase I (DPPI), also known as Cathepsin C, is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of peptide and protein substrates. nih.govoaepublish.com The synthetic dipeptide amide H-Gly-Phe-NH2 is a recognized substrate for measuring DPPI activity. peptanova.de To facilitate kinetic studies, the dipeptide is often linked to a reporter group, such as a fluorophore or chromophore.

The first synthetic substrates reported for Cathepsin C were Gly-Phe-p-nitroanilide (Gly-Phe-pNA) and Gly-Phe-β-naphthylamide (Gly-Phe-βNA). oaepublish.com Currently, the 7-amido-4-methylcoumarin (AMC) analog, Gly-Phe-AMC, is one of the most widely used fluorogenic substrates in published literature for this enzyme. oaepublish.comresearchgate.net A review of scientific literature indicates that dipeptides like H-Gly-Phe attached to a fluorophore are significantly better substrates for DPPI compared to other proteases. researchgate.net

The substrate specificity of Cathepsin C is relatively broad, but its activity is halted under specific conditions, such as when a proline residue is located at the P1 or P1' position of the substrate, or when the N-terminal residues are lysine (B10760008) or arginine. oaepublish.com A critical feature for substrate recognition and hydrolysis by DPPI is the presence of a charged N-terminal amino group. researchgate.net Research has shown that replacing the free amino group (NH2) in Gly-Phe-AMC with a hydroxyl (OH) or a methylamino (NHCH3)) group leads to a reduction in the catalytic efficiency (kcat/Km) by two to three orders of magnitude. researchgate.net The apparent Michaelis constant (Km) for a similar substrate, H-Gly-Phe-AFC, in THP-1 cells was found to be 111 µM, a value consistent with the Km range of 75-270 µM reported for DPPI assays using other H-Gly-Phe-fluorophore substrates. researchgate.net

Table 1: Kinetic Parameters of DPPI and Related Substrates

| Substrate | Enzyme/System | Kinetic Parameter (Km) | Reference |

|---|---|---|---|

| H-Gly-Phe-AFC | DPPI in THP-1 cells | 111 µM | researchgate.net |

| H-Gly-Phe-fluorophores | DPPI (general) | 75 - 270 µM | researchgate.net |

DPPI functions by hydrolyzing the peptide bond after the second amino acid, thereby releasing a dipeptide from the N-terminus of its substrate. nih.gov For H-Gly-Phe-NH2, the enzyme would cleave the entire molecule from a larger peptide chain if it were the N-terminal dipeptide, or act upon the substrate itself in an assay. The products of the enzymatic reaction would be Glycine (B1666218) and Phenylalanine amide, though in assay settings, the cleavage typically liberates a reporter group for detection.

Kinetics and Specificity with Dipeptidyl Aminopeptidase I

H-Gly-Phe-NH2.Acetate in Enzyme-Substrate Dynamics Research

The study of enzyme dynamics, which encompasses the conformational fluctuations and movements of a protein during catalysis, is essential for a complete understanding of its mechanism. lu.seacs.orgrsc.org Substrates like H-Gly-Phe-NH2 and its analogs are instrumental in this field of research. biorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy, for example, allows for the observation of enzyme dynamics at an atomic level during the catalytic process. lu.se

Research on enzyme-substrate interactions has revealed that the binding and subsequent chemical transformation of a substrate are often coupled to significant conformational changes in the enzyme. lu.sersc.org In some enzymatic reactions, the substrate itself may undergo dynamic rotations within the active site to position it correctly for catalysis. lu.senih.gov

H-Gly-Phe-AMC serves as a key reagent in studies of enzyme dynamics, particularly in the context of inhibition. For example, it is used as the substrate to monitor the activity of Cathepsin C when studying the mechanism of time-dependent inactivation by inhibitors such as K777. biorxiv.org The rate of substrate turnover provides direct insight into how the inhibitor affects the enzyme's catalytic cycle. biorxiv.org Furthermore, research on closely related dipeptides like H-Phe-Phe-NH2 explores structure-activity relationships, metabolic stability, and cell permeability, all of which contribute to a broader understanding of how such molecules interact with biological systems. acs.org

Role in Modulating Enzyme Activity and Inhibition Mechanisms

Beyond serving as simple substrates, derivatives of H-Gly-Phe-NH2 play a significant role in research aimed at modulating enzyme activity and elucidating inhibition mechanisms. nih.gov The basic Gly-Phe structure can be modified to create potent and specific enzyme inhibitors.

A prominent example is Gly-Phe-diazomethane (Gly-Phe-CHN2), a derivative that acts as an effective irreversible inhibitor of Cathepsin C. nih.govoaepublish.com This compound forms a stable, covalent thioether bond with the catalytic cysteine residue (Cys234) in the enzyme's active site, thereby inactivating it. nih.gov While its chemical instability makes it unsuitable for therapeutic use, Gly-Phe-CHN2 is an invaluable research tool for studying the structure and function of cysteine proteases. nih.gov

In some contexts, the interaction of a Gly-Phe derivative with an enzyme-inhibitor complex can lead to unexpected modulation of activity. A study on the proteinase inhibitor ovostatin found that when the enzyme thermolysin was complexed with ovostatin, its activity towards the small substrate benzyloxycarbonyl-Gly-Phe-NH2 was paradoxically activated by approximately 2.6-fold. nih.gov This highlights the complexity of enzymatic modulation, where interactions can lead to activation instead of inhibition, depending on the substrate and the specific context of the enzyme complex. nih.gov

The inhibitory potential of dipeptides is also observed with other enzymes. For instance, a dipeptidyl peptidase from goat brain, similar to DPP-III, was most effectively inhibited by dipeptides containing aromatic and bulky side chains. tandfonline.com

Table 2: H-Gly-Phe-NH2 Analogs and Their Role in Enzyme Modulation

| Compound | Target Enzyme | Mode of Action | Reference |

|---|---|---|---|

| Gly-Phe-diazomethane (Gly-Phe-CHN2) | Cathepsin C (DPPI) | Irreversible inhibitor (covalent modification of active site) | nih.govoaepublish.com |

| Benzyloxycarbonyl-Gly-Phe-NH2 | Thermolysin (complexed with Ovostatin) | Substrate for activated enzyme complex | nih.gov |

H Gly Phe Nh2.acetate As a Model System in Peptide Research

Investigation of Peptide Bond Formation Mechanisms

The formation of a peptide bond is the cornerstone of protein synthesis, a process that requires high efficiency and fidelity. The synthesis of simple model peptides like H-Gly-Phe-NH2 is instrumental in dissecting the mechanisms of this crucial reaction. Researchers utilize such models to optimize reaction conditions, evaluate the efficacy of coupling reagents, and understand potential side reactions.

The process typically involves the activation of the carboxylic acid group of a protected glycine (B1666218) residue, which is then coupled with phenylalaninamide. Studies have explored this formation using various methods, including enzymatic and chemical approaches. For instance, enzymes like subtilisin BPN' have been used to catalyze the nucleophilic attack by the amine group of glycinamide (B1583983) on an activated Z-Phe-OH (benzyloxycarbonyl-phenylalanine), providing insights into enzyme-mediated peptide synthesis.

More fundamental studies have used fluorine-tagged aminoacyl adenylate esters to monitor the reaction kinetics of amidation in real-time. acs.org These investigations explore alternative pathways to direct aminolysis, such as transesterification followed by an O-to-N acyl shift, which may have been a precursor to modern ribosomal peptide synthesis. acs.org While ribosomal catalysis is highly evolved, studies on simple systems in solution reveal the inherent challenges, such as competing hydrolysis, and highlight the environmental factors the ribosome must overcome to achieve its remarkable efficiency. acs.orgnih.gov By studying the formation of the Gly-Phe bond, scientists can refine synthetic protocols and develop novel catalysts that mimic the efficiency of nature's protein synthesis machinery. nih.gov

Studies on Racemization Control in Peptide Synthesis Using H-Gly-Phe-NH2 Models

A significant challenge in peptide synthesis is maintaining the stereochemical integrity of the constituent amino acids. The activation of the carboxylic acid group during coupling can lead to racemization—the loss of optical purity—which can drastically alter or eliminate the biological activity of the final peptide. highfine.com Peptides incorporating a phenylalanylamide (-Phe-NH2) C-terminus, such as in the synthesis of H-Gly-His-Phe-NH2, serve as critical models for quantifying the extent of racemization. nih.govresearchgate.net

Research in this area focuses on the development and evaluation of coupling additives designed to suppress racemization. The "H-Gly-X-Phe-NH2" model, where X is a racemization-prone amino acid like Cysteine (Cys), Serine (Ser), or Histidine (His), is frequently employed. nih.govresearchgate.net The synthesis is performed using various condensing agents and additives, and the resulting product mixture is analyzed by HPLC to determine the ratio of the desired LLL-diastereomer to the unwanted LDL-epimer.

Recent studies have highlighted the superiority of oxime-based additives over traditional benzotriazoles. For example, a novel additive, Oxyma-B, has demonstrated exceptional performance in suppressing racemization during the synthesis of model peptides, including H-Gly-His-Phe-NH2 and H-Gly-Cys-Phe-NH2, proving more effective than classic additives like HOBt and HOAt. nih.govresearchgate.netresearchgate.net

| Coupling Additive | Solvent | Yield (%) | Racemization (% DL Isomer) | Source |

|---|---|---|---|---|

| HOBt | DMF | 96.7 | 12.9 | researchgate.net |

| HOAt | DMF | 97.7 | 5.6 | researchgate.net |

| OxymaPure | DMF | 92.4 | 7.2 | researchgate.net |

| Oxyma-B | DMF | 91.0 | 1.0 | researchgate.net |

This interactive table summarizes findings on the effectiveness of various coupling additives in minimizing racemization. The data clearly show that Oxyma-B provides the lowest level of racemization under these model conditions.

Development of Peptidomimetics and Analogues Based on H-Gly-Phe-NH2.Acetate (B1210297) Scaffold

While peptides are potent biological modulators, their therapeutic use can be limited by poor metabolic stability and low bioavailability. Peptidomimetics—molecules that mimic the structure and function of peptides but with modified, non-peptidic backbones—offer a solution to these challenges. jenabioscience.com The H-Gly-Phe-NH2 scaffold is a foundational element for designing such analogues.

One approach is the creation of "retro-inverso" analogues, where the direction of a peptide bond is reversed. lookchem.com This modification can confer significant resistance to enzymatic degradation by proteases while maintaining the side-chain topology necessary for biological activity. jenabioscience.com Research has been conducted on the synthesis of retro-inverso pseudopeptides based on dipeptide fragments to create non-natural ligands for molecules like the human histocompatibility complex HLA-A2. lookchem.com

Another strategy involves cyclization. For example, the Gly-Phe sequence is present in enkephalin, a natural opioid peptide. Conformationally restricted cyclic analogues of enkephalin have been synthesized to enhance receptor affinity and selectivity. pnas.org By incorporating the Gly-Phe motif into a cyclic structure, researchers can create potent and stable analogues for probing opioid receptor function. pnas.org These modifications, starting from the simple Gly-Phe-NH2 structure, are crucial in the field of drug design for developing novel therapeutics. jenabioscience.com

Exploration of Protein-Peptide Interaction Dynamics Using H-Gly-Phe-NH2

Understanding the forces that govern the interaction between peptides and proteins is fundamental to biology. Due to its simplicity, H-Gly-Phe-NH2 and related short peptides are excellent models for studying these dynamics. The phenylalanine residue, with its aromatic side chain, provides a key interaction point, as aromatic groups are known to contribute significantly to the stability of protein-peptide complexes through hydrophobic and van der Waals interactions. rsc.org

A powerful technique for studying these interactions is the use of synthetic host molecules, such as cucurbit[n]urils (Q). rsc.org These barrel-shaped macrocycles can encapsulate specific amino acid side chains, mimicking a protein's binding pocket. Studies using Q8 have investigated its binding to peptides containing Phe and Gly, such as H-Phe-Gly-Gly-OH, revealing high-affinity interactions and providing detailed thermodynamic data on the recognition process. rsc.org

Furthermore, the dipeptide amide Gly-Phe-NH2 is commercially used as a specific substrate to determine the activity of the enzyme dipeptidyl aminopeptidase (B13392206) I, demonstrating its direct utility in studying a specific protein-peptide interaction. peptanova.de The self-assembly of related dipeptides, such as H-Phe-Phe-NH2, into larger structures like hydrogels, is another area of research that sheds light on the fundamental peptide-peptide interactions that drive the formation of complex biological materials. frontiersin.org

Applications in Fundamental Receptor Binding and Ion Channel Studies

The Gly-Phe structural motif is a key component in various biologically active peptides, making H-Gly-Phe-NH2 and its analogues valuable tools for studying receptor binding and ion channel function. The enkephalins, which are endogenous opioid peptides, contain the sequence Tyr-Gly-Gly-Phe. pnas.org Synthetic analogues based on this sequence, including cyclic versions containing Gly-Phe, have been instrumental in probing the binding sites of opiate receptors and developing ligands with high activity and selectivity. pnas.org Similarly, the N-terminal message domain of the nociceptin/orphanin FQ (N/OFQ) peptide is Phe-Gly-Gly-Phe, which is critical for its interaction with the NOP receptor, a target for developing innovative drugs for pain and other conditions. acs.org

Advanced Analytical Methodologies for H Gly Phe Nh2.acetate Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of peptides, providing high-resolution separation for both purity assessment and quantification. For H-Gly-Phe-NH2.Acetate (B1210297), liquid chromatography is the method of choice, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the predominant techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of synthetic peptides like H-Gly-Phe-NH2.Acetate. gcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile. rsc.org

The separation mechanism relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase. The elution of the peptide is controlled by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution). rsc.org Trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%) to act as an ion-pairing agent, which improves peak shape and resolution by masking the residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the protonated amine groups of the peptide. rsc.orgluxembourg-bio.com Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all detected peaks, with standards often showing purity levels exceeding 99%. peptanova.de

Table 1: Illustrative RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Value/Description | Source |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | rsc.org |

| Mobile Phase A | 0.1% TFA in Water | rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile (CH3CN) | rsc.org |

| Gradient | 5-60% B over 20 minutes | rsc.orgcsic.es |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 214 nm and 254 nm | rsc.org |

| Column Temp. | 35 °C | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates a system capable of handling much higher backpressures. lcms.cz The smaller particle size leads to a dramatic increase in column efficiency, resulting in sharper and narrower peaks.

For a relatively small peptide like this compound, UPLC can provide a rapid assessment of purity and resolve closely related impurities, such as deletion sequences or diastereomers, more effectively than HPLC. rsc.org The fundamental principles of separation remain the same as in RP-HPLC, but the run times can be reduced from 20-30 minutes to under 5 minutes without sacrificing resolution. lcms.cz This high-throughput capability is particularly advantageous in process monitoring and quality control environments. lcms.cz

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC | Source |

| Particle Size | 3-5 µm | < 2 µm | lcms.cz |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm | lcms.cz |

| Flow Rate | 0.8-1.5 mL/min | 0.4-0.8 mL/min | rsc.orglcms.cz |

| Pressure | 1000-4000 psi | 6000-15000 psi | lcms.cz |

| Analysis Time | 15-30 min | 1-5 min | lcms.cz |

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is an indispensable tool for the structural characterization of peptides. It provides a precise measurement of the molecular weight and can be used to confirm the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and labile molecules like peptides. illinois.edu In ESI-MS, the peptide solution is sprayed through a charged capillary, forming highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (protons). europeanpharmaceuticalreview.com

For a small dipeptide like H-Gly-Phe-NH2, the resulting mass spectrum typically shows a dominant singly charged ion, [M+H]⁺. nii.ac.jp The measured mass-to-charge ratio (m/z) of this ion allows for the direct and accurate confirmation of the peptide's molecular weight. The acetate counter-ion is not typically observed as it is lost during the ionization process. To enhance protonation and improve sensitivity, a small amount of an acid like formic acid is usually added to the sample solution. illinois.edu

Table 3: Expected ESI-MS Ion for H-Gly-Phe-NH2

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| H-Gly-Phe-NH2 | C11H15N3O2 | 221.1164 | 222.1237 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used in peptide analysis. nih.gov The sample is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecule into the gas phase as a singly protonated ion [M+H]⁺. protobiology.org The ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

A key advantage of MALDI-TOF MS is its ability to induce fragmentation within the ion source (in-source decay, ISD) or in a subsequent collision cell (tandem MS or MS/MS). shimadzu.com This fragmentation primarily occurs at the peptide backbone bonds, generating a series of characteristic 'b' and 'y' ions. Analyzing the mass differences between these fragment ions allows for the direct reconstruction of the amino acid sequence, providing definitive structural confirmation. shimadzu.com

Table 4: Theoretical Fragmentation Ions (b and y series) for H-Gly-Phe-NH2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, 1H and 13C NMR are used to confirm the presence of all expected atoms and their connectivity. rsc.org

In the 1H NMR spectrum, each unique proton in the molecule gives rise to a signal with a specific chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration value, which corresponds to the number of protons it represents. ias.ac.in For instance, the aromatic protons of the phenylalanine side chain would appear as a multiplet in the 7.2-7.4 ppm region, while the α-protons of glycine (B1666218) and phenylalanine would appear at distinct chemical shifts further upfield. The protons of the acetate counter-ion would typically be observed as a sharp singlet around 1.9 ppm.

The 13C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the peptide bonds and the C-terminal amide are particularly diagnostic. chemicalbook.comchemicalbook.com Together, 1H and 13C NMR spectra serve as a definitive fingerprint for the compound, confirming its identity and structural integrity. ias.ac.in

Table 5: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenylalanine Aromatic (5H) | 7.25 - 7.40 | Multiplet |

| Phenylalanine α-CH | ~4.2 | Triplet |

| Glycine α-CH₂ | ~3.8 | Singlet |

| Phenylalanine β-CH₂ | ~3.1, ~3.3 | Doublet of Doublets |

| Acetate CH₃ | ~1.9 | Singlet |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenylalanine Amide C=O | ~176 |

| Glycine C=O | ~172 |

| Phenylalanine Aromatic C (ipso) | ~136 |

| Phenylalanine Aromatic CH (ortho, meta, para) | 127 - 130 |

| Phenylalanine α-C | ~56 |

| Glycine α-C | ~43 |

| Phenylalanine β-C | ~38 |

| Acetate CH₃ | ~23 |

1H NMR and 13C NMR for Assignment and Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including peptides like this compound. Both 1H (proton) and 13C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment and identification. nmims.edu

1H NMR Spectroscopy: In a 1H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The acetate counterion would typically present a sharp singlet around 1.9 ppm. nih.gov The protons of the glycine residue's α-carbon (Gly-CαH2) would appear as a singlet or a multiplet, while the protons of the phenylalanine residue would be more complex. The phenylalanine α-proton (Phe-CαH) would be a multiplet, coupled to the adjacent β-protons (Phe-CβH2). The aromatic protons of the phenyl ring would resonate in the downfield region (typically 7.2-7.4 ppm). The amide protons (peptide bond NH and terminal NH2) would appear as distinct signals, with their chemical shifts being sensitive to the solvent and temperature. researchgate.net

13C NMR Spectroscopy: The 13C NMR spectrum provides complementary information, with a signal for each unique carbon atom. The carbonyl carbons of the peptide bonds and the C-terminal amide would appear at the low-field end of the spectrum (around 170-175 ppm). The aromatic carbons of the phenylalanine ring would resonate between 125-140 ppm. The α-carbons of glycine and phenylalanine would have characteristic shifts, as would the β-carbon of phenylalanine. The methyl carbon of the acetate counterion would be found at the high-field end of the spectrum. hmdb.ca

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) |

| Glycine Residue | ||

| α-CH2 | ~3.8 | ~43 |

| Carbonyl (C=O) | - | ~171 |

| Phenylalanine Residue | ||

| α-CH | ~4.5 | ~55 |

| β-CH2 | ~3.1 | ~38 |

| Carbonyl (C=O) | - | ~174 |

| Aromatic CHs | ~7.3 | ~127-130 |

| Aromatic C (quaternary) | - | ~137 |

| Terminal Amide | ||

| -NH2 | ~7.5, ~7.9 | - |

| Acetate Counterion | ||

| CH3 | ~1.9 | ~21 |

| Carboxyl (COO-) | - | ~178 |

| Note: Predicted values are based on typical chemical shifts for amino acid residues in peptides and acetate ions. Actual values can vary based on solvent, concentration, and temperature. |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the detailed structure of peptides. nmims.eduresearchgate.net These techniques reveal correlations between nuclei, painting a comprehensive picture of molecular connectivity and spatial proximity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For H-Gly-Phe-NH2, COSY spectra would show a cross-peak between the Phe-CαH and the Phe-CβH2 protons, confirming their connectivity within the phenylalanine residue. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. uzh.ch NOESY is crucial for determining the peptide's conformation. It can show correlations between the Gly-CαH2 protons and the Phe-NH proton, as well as between protons of the phenylalanine side chain and the peptide backbone. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly with the carbon atoms to which they are attached. researchgate.net An HSQC spectrum would clearly link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the 13C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is arguably the most powerful experiment for confirming the peptide sequence. Key HMBC correlations would be observed between the Phe-NH proton and the Gly-carbonyl carbon, and between the Gly-NH proton and the Phe-α-carbon, unequivocally establishing the Gly-Phe peptide bond linkage. researchgate.net

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide. This method serves as a fundamental verification of the peptide's identity. The process involves two main steps:

Hydrolysis: The peptide is broken down into its constituent amino acids. This is typically achieved by heating the peptide in a strong acid, such as 6M hydrochloric acid, which cleaves the peptide bonds.

Chromatographic Separation and Quantification: The resulting mixture of free amino acids is then separated, identified, and quantified. This is commonly done using ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) after derivatization.

For H-Gly-Phe-NH2, the expected result of a successful amino acid analysis would be the detection of glycine and phenylalanine in an equimolar (1:1) ratio, confirming the correct amino acid composition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic chemistry. wikipedia.org It is invaluable for monitoring the progress of a peptide synthesis reaction and for providing a preliminary assessment of the final product's purity. globalresearchonline.netlibretexts.org

The principle of TLC involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a mobile phase (a solvent or mixture of solvents). wikipedia.org Compounds separate based on their differential affinity for the stationary and mobile phases. rsc.org

Reaction Monitoring: During the synthesis of H-Gly-Phe-NH2, TLC can be used to track the consumption of starting materials (the protected amino acids) and the appearance of the product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, a chemist can visually determine when the reaction is complete. libretexts.org

Purity Screening: A pure sample of H-Gly-Phe-NH2 should ideally appear as a single spot on the TLC plate under various mobile phase conditions. wikipedia.org The presence of multiple spots indicates impurities. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

Interactive Data Table: Example TLC System for H-Gly-Phe-NH2 Analysis

| Parameter | Description | Purpose |

| Stationary Phase | Silica gel 60 F254 | A polar adsorbent common for separating moderately polar compounds like peptides. rsc.org |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1) | A common solvent system for eluting amino acids and small peptides. akjournals.com |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain | The phenyl group in phenylalanine allows for visualization under UV light. The primary amine of glycine and the terminal amide can be stained with ninhydrin, appearing as colored spots. rsc.orgakjournals.com |

| Expected Results | The product, H-Gly-Phe-NH2, would have a specific Rf value. Starting materials and byproducts would have different Rf values, allowing for separation and assessment of purity. | Identification and purity assessment. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for H-Gly-Phe-NH2.Acetate, and how is its purity validated?

- Methodological Answer : The synthesis typically involves hydrogenation reactions using catalysts like palladium on barium sulfate under mild conditions (20°C, 3 hours), yielding ~85% purity . Post-synthesis, purity is validated via reversed-phase HPLC with UV detection (220 nm), adhering to ICH Q2B guidelines for precision, linearity, and detection limits. Residual solvents are quantified using gas chromatography .

Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Molar Refractivity & TPSA : Calculated via computational tools (e.g., Molinspiration) to predict membrane permeability .

- Stability Studies : Accelerated testing under varying pH (2–9) and temperatures (4–40°C) monitored by HPLC.

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation and FT-IR for functional group analysis .

Q. How should researchers design experiments to assess the compound’s stability in aqueous buffers?

- Methodological Answer : Prepare solutions in PBS (pH 7.4), acetate buffer (pH 4.5), and carbonate buffer (pH 9.2). Incubate at 37°C for 24–72 hours, sampling at intervals for HPLC analysis. Degradation products are identified via LC-MS, with kinetic modeling (e.g., first-order decay) to estimate half-life .